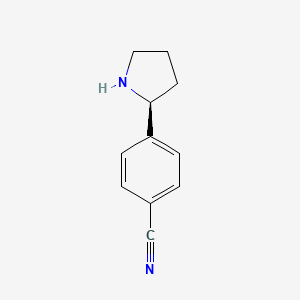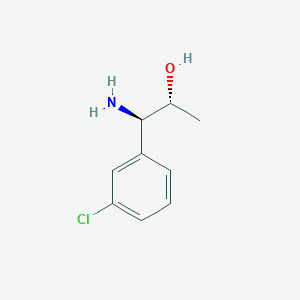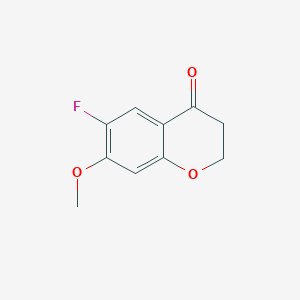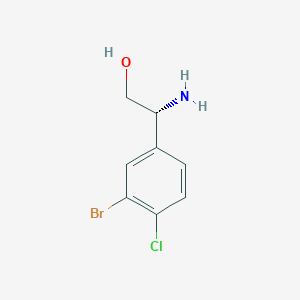
O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine: is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to a hydroxylamine moiety. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of hydroxamic acids and other derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine typically involves the protection of hydroxylamine with a tert-butyldimethylsilyl group. This can be achieved by reacting hydroxylamine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole in an organic solvent like methylene chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine can undergo various chemical reactions, including:
Cleavage Reactions: The TBS group can be cleaved under acidic or fluoride ion conditions to yield the free hydroxylamine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine moiety can be replaced or modified.
Common Reagents and Conditions:
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxylamine moiety under basic conditions.
Major Products:
Cleavage: Free hydroxylamine and tert-butyldimethylsilyl alcohol.
Substitution: Various substituted hydroxylamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine exerts its effects involves the cleavage of the TBS group to release the active hydroxylamine moiety. This moiety can then participate in various chemical reactions, such as nucleophilic substitution or addition reactions, targeting specific molecular pathways and enzymes .
Comparación Con Compuestos Similares
O-(tert-Butyldimethylsilyl)hydroxylamine: Similar in structure but lacks the but-2-YN-1-YL group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a similar TBS protecting group but is used in different synthetic applications.
Uniqueness: O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine is unique due to its specific combination of the TBS protecting group and the but-2-YN-1-YL moiety, which provides distinct reactivity and stability characteristics .
Propiedades
Fórmula molecular |
C10H21NO2Si |
|---|---|
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
O-[4-[tert-butyl(dimethyl)silyl]oxybut-2-ynyl]hydroxylamine |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-9-7-6-8-12-11/h8-9,11H2,1-5H3 |
Clave InChI |
WBNYTNLVWNLDCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC#CCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)










![{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)
